molecular formula C14H24O2 B013424 (E,Z)-7,9-Dodecadienyl acetate CAS No. 55774-32-8

(E,Z)-7,9-Dodecadienyl acetate

Cat. No.: B013424
CAS No.: 55774-32-8
M. Wt: 224.34 g/mol
InChI Key: LLRZUAWETKPZJO-DBYMJTHYSA-N
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Description

(E,Z)-7,9-Dodecadienyl acetate is a chemical compound with the molecular formula C₁₄H₂₄O₂. It is a doubly unsaturated acetate ester, commonly known for its role as a sex pheromone component in certain insect species, particularly the European grapevine moth, Lobesia botrana . This compound plays a crucial role in the mating behavior of these insects, making it a significant subject of study in the field of chemical ecology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E,Z)-7,9-Dodecadienyl acetate typically involves a multi-step process. One common method includes the desaturation of tetradecanoic acid to produce (Z)-11-tetradecenoic acid, followed by chain shortening to (Z)-9-dodecenoic acid.

Industrial Production Methods

Industrial production of this compound can be achieved through a streamlined process that ensures high yield and selectivity. A novel method involves a two-step synthesis with excellent yields and selectivity greater than 70% . This method utilizes specific reaction conditions and catalysts to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E,Z)-7,9-Dodecadienyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxides for oxidation, reducing agents such as hydrogen gas with a catalyst for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include epoxides, saturated derivatives, and various substituted esters, depending on the reaction pathway and conditions used.

Scientific Research Applications

(E,Z)-7,9-Dodecadienyl acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (E,E)-7,9-Dodecadienyl acetate
  • (Z,Z)-7,9-Dodecadienyl acetate
  • (E,Z)-7,9-Dodecadien-1-ol

Uniqueness

(E,Z)-7,9-Dodecadienyl acetate is unique due to its specific double bond configuration, which is crucial for its biological activity as a sex pheromone. The precise arrangement of the double bonds and the acetate group makes it highly effective in eliciting a response from the target insect species .

Properties

CAS No.

55774-32-8

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(9E)-dodeca-7,9-dienyl] acetate

InChI

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-7H,3,8-13H2,1-2H3/b5-4+,7-6?

InChI Key

LLRZUAWETKPZJO-DBYMJTHYSA-N

SMILES

CCC=CC=CCCCCCCOC(=O)C

Isomeric SMILES

CC/C=C/C=CCCCCCCOC(=O)C

Canonical SMILES

CCC=CC=CCCCCCCOC(=O)C

Key on ui other cas no.

54364-62-4
55774-32-8

Pictograms

Irritant; Environmental Hazard

Purity

>95%

Synonyms

[(7E,9Z)-dodeca-7,9-dienyl]acetate; (Z,E)-7,9-Dodecadienyl acetate;  7,9-DODECADIEN-1-OL,ACETATE, (7Z,9E)-;  (7Z,9E)-dodecadienyl acetate;  (7Z,9E)-7,9-dodecadienyl acetate;  7,9-dodecadienyl acetate;  (7Z,9E)-7,9-Dodecadienylacetat;  Z,E-7,9-dodecadienyl a

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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